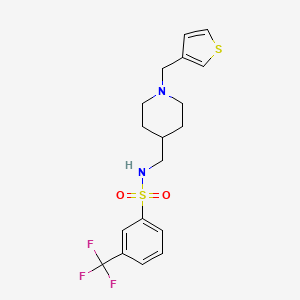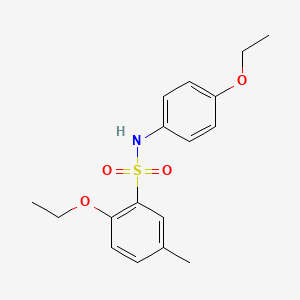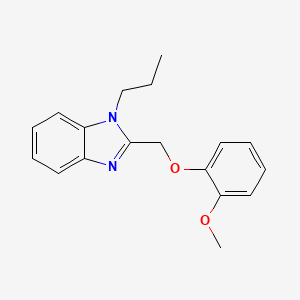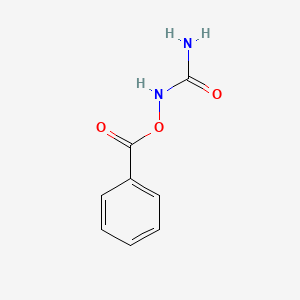
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H21F3N2O2S2 and its molecular weight is 418.49. The purity is usually 95%.
BenchChem offers high-quality N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
The compound and its derivatives have been extensively studied for their potential in inhibiting membrane-bound phospholipase A2, showcasing their significance in reducing myocardial infarction size in coronary occluded rats (Oinuma et al., 1991). Similarly, research into the synthesis and characterization of celecoxib derivatives has revealed their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, highlighting the broad spectrum of therapeutic applications (Küçükgüzel et al., 2013).
Chemical Reactivity and Linkage Formation
Investigations into the reactivity of related compounds have demonstrated their utility in the formation of glycosidic linkages, illustrating their role in synthetic chemistry and potential for creating diverse molecular structures (Crich & Smith, 2001).
Inhibition of Human Carbonic Anhydrase Isozymes
Sulfonamide derivatives have been explored for their inhibitory effects on human carbonic anhydrase isozymes, which are crucial for various physiological processes. These studies have identified compounds with low nanomolar activity against specific isozymes, suggesting potential applications in treating diseases associated with these enzymes (Alafeefy et al., 2015).
Potential for Cognitive Enhancement
Research has also delved into the cognitive-enhancing properties of sulfonamide compounds, particularly in aged rat models, indicating their potential in addressing cognitive deficits associated with aging and neurodegenerative diseases (Hirst et al., 2006).
Antihypertensive and Diuretic Properties
The antihypertensive and diuretic activities of N-sulfur derivatives of certain benzenesulfonamide compounds have been noted, pointing to their potential application in managing hypertension and promoting diuresis (Klioze & Novick, 1978).
Antimicrobial Activity
Further, some novel benzenesulfonamide derivatives have demonstrated significant antimicrobial activity, underscoring their potential in developing new antimicrobial agents (Desai, Makwana, & Senta, 2016).
Propriétés
IUPAC Name |
N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O2S2/c19-18(20,21)16-2-1-3-17(10-16)27(24,25)22-11-14-4-7-23(8-5-14)12-15-6-9-26-13-15/h1-3,6,9-10,13-14,22H,4-5,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYYKTZCPNPYKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2688677.png)

![Methyl 2-(aminomethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride](/img/structure/B2688680.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2688682.png)
![N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2688684.png)


![5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2688689.png)
![Tert-butyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2688690.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2688691.png)

![N-(5-fluoro-2-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2688695.png)
